molecular formula C15H23N3O2 B7073267 N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide

N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide

Cat. No.: B7073267
M. Wt: 277.36 g/mol
InChI Key: DYYSGGGNSYWUOI-UHFFFAOYSA-N
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Description

“N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-18(11-5-10-17-8-3-4-9-17)15(20)13-6-7-16-14(19)12-13/h6-7,12H,2-5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYSGGGNSYWUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN1CCCC1)C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine and a coupling reagent like EDCI or DCC.

    Addition of the Pyrrolidine Moiety: The pyrrolidine group can be added through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the pyridine ring.

    Ethylation: The final step involves the ethylation of the nitrogen atom using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the pyridine ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine carboxamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infections.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.

    N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxylate: Ester derivative of the compound.

    N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxylic acid: Carboxylic acid derivative.

Uniqueness

The uniqueness of N-ethyl-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-pyridine-4-carboxamide lies in its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

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